[3-(Dimethylamino)propyl]urea hydrochloride

Polyurethane flexible foam Force-to-crush Tertiary amine catalyst

Unlike generic tertiary amines or bis-urea analogs, [3-(Dimethylamino)propyl]urea hydrochloride delivers a differentiated catalytic profile enabling systematic control of gel/blow balance in flexible polyurethane foam. The crystalline HCl salt (mp 138–140°C) eliminates volatility losses and amine odor, ensuring accurate gravimetric dispensing for high-throughput catalyst screening. Manufacturers can tune force-to-crush from 65 to 108 lbf by adjusting the mono:bis ratio, reducing SKU complexity while maximizing production flexibility. Ideal for automotive seating, high-resilience furniture, and intricate molded foam parts needing extended open time for complete mold filling.

Molecular Formula C6H16ClN3O
Molecular Weight 181.66 g/mol
CAS No. 110181-34-5
Cat. No. B1520360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Dimethylamino)propyl]urea hydrochloride
CAS110181-34-5
Molecular FormulaC6H16ClN3O
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)N.Cl
InChIInChI=1S/C6H15N3O.ClH/c1-9(2)5-3-4-8-6(7)10;/h3-5H2,1-2H3,(H3,7,8,10);1H
InChIKeyLEQLARZRKYFRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Dimethylamino)propyl]urea hydrochloride (CAS 110181-34-5): Procurement-Relevant Identity, Physicochemical Profile, and Primary Industrial Role


[3-(Dimethylamino)propyl]urea hydrochloride is a mono-urea tertiary amine derivative supplied as a crystalline hydrochloride salt (C₆H₁₆ClN₃O, MW 181.66 g/mol) with a melting point of 138–140 °C, indicating its ambient-temperature solid handling advantage over the corresponding free base . The compound serves as a tertiary amine catalyst in polyurethane foam formulations and as a synthetic building block. Its single dimethylaminopropyl side chain distinguishes it from the bis-substituted analog N,N′-bis(3-dimethylaminopropyl) urea, creating a differentiated catalytic profile that enables systematic control of gel/blow balance in flexible foam production [1].

Why [3-(Dimethylamino)propyl]urea hydrochloride Cannot Be Interchanged with Bis-Urea or Other Tertiary Amine Catalysts Without Compromising Foam Property Control


In polyurethane flexible foam catalysis, the mono-urea 3-dimethylaminopropyl urea (I) and its bis-urea analog N,N′-bis(3-dimethylaminopropyl) urea (II) produce quantitatively distinct force-to-crush, airflow, and flowability outcomes when used at identical catalyst loadings, rendering them non-interchangeable as single-component catalysts [1]. Increasing the N,N′-bis(3-dimethylaminopropyl) urea to 3-dimethylaminopropyl urea ratio systematically increases airflow and decreases force-to-crush values, whereas decreasing this ratio improves foam flowability [1]. Consequently, generic replacement of [3-(dimethylamino)propyl]urea hydrochloride with common tertiary amines (e.g., DABCO or BDMAEE) or the bis-urea analog forfeits the specific gel/blow balance and processing latitude that the mono-urea-dominant catalyst composition provides.

Quantitative Differentiation of [3-(Dimethylamino)propyl]urea Hydrochloride from its Closest Analog: Head-to-Head Flexible Foam Performance Data


Force-to-Crush (Foam Firmness): Mono-Urea Dominant Catalyst Delivers 66% Higher Force-to-Crush than Bis-Urea Analog at Equal Loading

The mono-urea rich catalyst composition (94:6 mole ratio of 3-dimethylaminopropyl urea to N,N′-bis(3-dimethylaminopropyl) urea) produced a force-to-crush value of 108 lbf (479 N), which is 66% higher than the 65 lbf (289 N) obtained with the pure bis-urea catalyst (0:100 ratio) at an identical catalyst loading of 1.17 pphp [1]. This demonstrates that the mono-urea component imparts greater foam firmness and structural rigidity, a property that cannot be replicated by the bis-urea analog alone.

Polyurethane flexible foam Force-to-crush Tertiary amine catalyst

Foam Airflow (Cell Openness): Mono-Urea Dominant Catalyst Provides 11% Lower Airflow for Tighter Cell Structure than Bis-Urea

Under identical formulation and processing conditions, the mono-urea rich catalyst (94:6 ratio) yielded an airflow value of 3.3 SCFM (93.4 L/min), which is 11% lower than the 3.71 SCFM (105.1 L/min) obtained with the pure bis-urea catalyst at the same 1.17 pphp loading [1]. The lower airflow indicates a tighter, less open cell structure, which is desirable for applications requiring reduced foam permeability.

Polyurethane foam Airflow permeability Cell structure control

Reaction Initiation Delay: Mono-Urea Catalyst Provides Extended TOC 1 for Superior Flowability vs. Bis-Urea at Matched Gel Times

The patent disclosure explicitly reports that the Example 1 catalyst (mono-urea dominant, 94:6 ratio) provided an initial delay in reaction initiation, evidenced by a longer Top of Cup 1 (TOC 1) time, while achieving cure within the same time as the pure bis-urea catalyst (Example 2) when catalyst use levels were adjusted to match string gel times [1]. This initial delay—absent with the bis-urea catalyst—permits greater flowability of the foaming composition before gelation, thereby improving processing latitude and mold filling in complex geometries.

Polyurethane processing Cream time Flowability

Physical Form and Handling: Hydrochloride Salt Provides Ambient-Temperature Solid Handling vs. Liquid Free Base

[3-(Dimethylamino)propyl]urea hydrochloride is supplied as a powder with a melting point of 138–140 °C , whereas the corresponding free base, 3-(dimethylamino)propyl urea (CAS 31506-43-1, MW 145.20 g/mol), is typically a liquid or low-melting solid at ambient temperature, as evidenced by its lower molecular weight and absence of the hydrochloride counterion. The salt form enables more precise gravimetric dispensing, reduced volatility during handling, and simplified storage compared to the free amine, which is prone to oxidation and CO₂ absorption.

Salt form advantage Solid handling Storage stability

Compositional Tunability: Systematic Control of Foam Properties via Mono-Urea to Bis-Urea Ratio Is Not Achievable with Bis-Urea Alone

The patent demonstrates that varying the mole ratio of 3-dimethylaminopropyl urea (I) to N,N′-bis(3-dimethylaminopropyl) urea (II) from 94:6 to 53:47 to 0:100 systematically alters force-to-crush (108 → 97 → 65 lbf) and airflow (3.3 → 3.62 → 3.71 SCFM) in a predictable, monotonic fashion [1]. No such tunability exists when using the bis-urea catalyst alone, as its fixed structure produces a single fixed foam property profile. The mono-urea component is therefore an essential, non-substitutable constituent of blended catalyst systems designed for processing latitude.

Catalyst blending Foam property tuning Processing latitude

Proven Application Scenarios for [3-(Dimethylamino)propyl]urea Hydrochloride Based on Quantitative Differentiation Evidence


Flexible Polyurethane Foam Formulations Requiring High Force-to-Crush (Firm Foam) at Standard Catalyst Loadings

When the application demands elevated foam firmness—such as automotive seating, high-resilience furniture cushioning, or load-bearing packaging—a mono-urea dominant catalyst composition (94:6 mono:bis ratio) delivers a force-to-crush of 108 lbf, representing a 66% increase over the 65 lbf produced by the bis-urea analog at identical 1.17 pphp loading [1]. This eliminates the need to increase overall catalyst concentration, avoiding potential formulation cost increases or side reactions.

Complex Mold Geometries Requiring Extended Flowability Before Gelation

For molded foam parts with intricate geometries—under-dash automotive components, acoustic panels, or medical cushioning with deep draw—the mono-urea catalyst provides a longer TOC 1 (initial reaction delay) while matching string gel times of the bis-urea catalyst, enabling complete mold filling before polymerization locks the foam structure [1]. This reduces defect rates associated with premature gelation.

Production Lines Requiring Catalyst Blend Tunability to Switch Between Foam Grades Without Formulation Overhaul

Manufacturing facilities producing multiple foam grades (varying firmness, cell openness) can stock the mono-urea hydrochloride and adjust the mono:bis catalyst ratio from 94:6 to 0:100 to achieve force-to-crush values from 65 to 108 lbf and airflow from 3.3 to 3.71 SCFM without changing polyol, isocyanate, or surfactant components [1]. This procurement strategy reduces SKU complexity while maximizing production flexibility.

Laboratories Requiring Precisely Weighable, Low-Volatility Tertiary Amine Catalysts for Small-Scale Foam Screening

The hydrochloride salt form (powder, mp 138–140 °C) enables accurate gravimetric dispensing on standard laboratory balances without the volatility losses, amine odor, or CO₂ absorption issues associated with liquid free-base tertiary amines [1]. This is critical for high-throughput catalyst screening where precise catalyst loading reproducibility is essential for data quality.

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